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Clinical Evidence and Efficacy Data

The table below summarizes key efficacy findings from clinical studies on leflunomide for lupus nephritis

induction therapy.

Study Type Patient Population Comparator Key Efficacy Findings Reference

| Prospective Multi-center Study [1] | Proliferative LN (n=110) | IV Cyclophosphamide | Complete
Remission: 21% (LEF) vs 18% (CTX) Partial Remission: 52% (LEF) vs 55% (CTX) | | | Meta-Analysis
(11 RCTs) [2] [3] | Lupus Nephritis (n=254) | Cyclophosphamide | Total Remission (RR): 1.20 (P<0.01)
Complete Remission (RR): 1.41 (P<0.01) 24-hour Proteinuria: Significantly lower with LEF (Mean Diff:
-0.58, P<0.01) | | | Prospective Interventional Study [4] [5] | Refractory LN (n=20) | None (Single-arm) | 6-
Month Response: 40% overall (15% CR, 25% PR) 12-Month Response: 40% overall Early Response (3-

month): 80% achieved >25% reduction in proteinuria | |

Detailed Experimental Protocols

Protocol 1: Induction Therapy for Proliferative Lupus Nephritis
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This protocol is adapted from a prospective multi-centre observational study that established the efficacy of

leflunomide for induction [1].

e Patient Population: Adults with biopsy-proven active Class lll or IV proliferative lupus nephritis.
e Dosing Regimen:
o Leflunomide: Administer orally with a loading dose of 1 mg/kg/day for the first 3 days,
followed by a maintenance dose of 30 mg/day.
o Prednisone: Concomitant oral prednisone at a dose of 0.5 to 1.0 mgl/kg/day, tapered
gradually according to clinical response.
o Treatment Duration: The referenced study evaluated outcomes after 6 months of therapy [1].
¢ Monitoring and Assessments:
o Efficacy: Monitor 24-hour urinary protein, serum creatinine, SLE Disease Activity Index
(SLEDAI), and serum albumin.
o Renal Response Criteria:
= Complete Remission (CR): 24-hour urinary protein <0.5 g, normal serum creatinine and
albumin, inactive urinary sediment [2] [3].
= Partial Remission (PR): 250% improvement in all abnormal renal parameters without
deterioration in any [2] [3].

Protocol 2: Therapy for Refractory Lupus Nephritis

This protocol is designed for patients who have failed prior induction regimens, based on a recent

prospective interventional study [4] [5].

¢ Patient Population: Patients with refractory LN, defined as proteinuria and/or impaired kidney
function not improving after 4-6 months of at least two different standard induction regimens.
e Dosing Regimen:
o Leflunomide: Administer orally at a daily dose of 20-40 mg, without a specified loading dose.
o Corticosteroids: Previous immunosuppressives are withdrawn. Corticosteroids are continued
and tapered to a minimal dose (e.g., 2.5-5 mg/day prednisolone-equivalent).
¢ Treatment Duration: The study followed patients for up to 24 months, with initial responses observed
at 3 months [4] [5].
¢ Monitoring and Assessments:
o Primary Endpoint: Renal response (CR or PR) at 6 and 12 months.
o Secondary Endpoints: Include >25% decrease in 24-hour urine protein at 3 months.
o Safety Monitoring: Complete hemogram and liver function tests to monitor for adverse effects
like cytopenia and leukopenia.
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Safety and Tolerability Profile

The table below compares the relative risks of common adverse drug reactions (ADRs) between leflunomide

and cyclophosphamide, based on a meta-analysis [2] [3].

Relative Risk (RR) LEF 95% Confidence Statistical
Adverse Event .

vs. CTX Interval Significance
Liver Damage 0.53 0.33-0.87 P <0.05
Infection 0.54 0.32-0.92 P <0.05
Alopecia 0.38 0.17-0.85 P <0.05
Leukopenia 0.25 0.08 - 0.77 P <0.05
Gastrointestinal Not Significant P> 0.05
Reaction
Rash Not Significant P >0.05

Mechanism of Action and Signaling Pathways

Leflunomide is an immunomodulatory prodrug whose active metabolite, A77 1726, primarily inhibits the
mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [6]. This inhibition blocks the de novo
synthesis of pyrimidine ribonucleotides, which are crucial for the proliferation of activated lymphocytes. The
mechanism is specifically cytostatic to autoimmune T-cells and reduces autoantibody production by B-cells
[6]. The following diagram illustrates this primary mechanism and its downstream effects on the immune

system.
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Conclusion and Future Directions
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Leflunomide presents a viable and relatively safe option for the induction therapy of lupus nephritis,
supported by evidence showing non-inferiority to cyclophosphamide and efficacy in refractory disease. Its
role in modern treatment protocols continues to evolve. The 2024 ACR Guideline summary introduces
"triple immunosuppressive regimens" for active class III/IV LN, combining glucocorticoids with either
mycophenolate plus belimumab, mycophenolate plus a calcineurin inhibitor, or low-dose cyclophosphamide
plus belimumab [7]. While leflunomide is not featured in these newest first-line combinations, its
documented efficacy and favorable safety profile solidify its position as a valuable alternative for specific
patient populations, particularly those who are refractory to or intolerant of first-line therapies. Further
research and longer-term outcomes data will help to clarify its potential integration into future standard

treatment pI'OtOCOlS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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